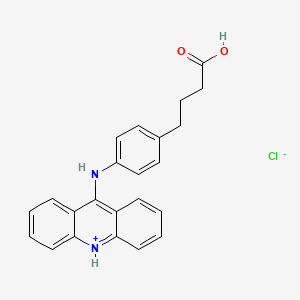
4-Methoxy-1,2,5-thiadiazole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxy-1,2,5-thiadiazole-3-carboxylic acid is a heterocyclic compound that belongs to the thiadiazole family. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of this compound, which includes a methoxy group and a carboxylic acid functional group, makes it an interesting subject for research and development.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-1,2,5-thiadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of methoxy-substituted thiosemicarbazide with a suitable carboxylic acid derivative in the presence of a cyclizing agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistent quality.
化学反应分析
Types of Reactions: 4-Methoxy-1,2,5-thiadiazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the thiadiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for developing new antibiotics.
Medicine: Research has shown potential anticancer properties, with studies focusing on its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: The compound is used in the development of agrochemicals and materials with specific properties, such as corrosion inhibitors and polymer additives.
作用机制
The mechanism of action of 4-Methoxy-1,2,5-thiadiazole-3-carboxylic acid varies depending on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. For example, its antimicrobial activity is believed to result from the disruption of bacterial cell wall synthesis or interference with essential metabolic processes. In cancer research, the compound has been shown to inhibit enzymes involved in cell cycle regulation, leading to apoptosis or cell death.
相似化合物的比较
- 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid
- 4-Chloro-1,2,5-thiadiazole-3-carboxylic acid
- 4-Nitro-1,2,5-thiadiazole-3-carboxylic acid
Comparison: 4-Methoxy-1,2,5-thiadiazole-3-carboxylic acid is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. Compared to its methyl, chloro, or nitro-substituted counterparts, the methoxy group may enhance its solubility and alter its interaction with biological targets, potentially leading to different pharmacological profiles and applications.
属性
CAS 编号 |
89032-83-7 |
|---|---|
分子式 |
C4H4N2O3S |
分子量 |
160.15 g/mol |
IUPAC 名称 |
4-methoxy-1,2,5-thiadiazole-3-carboxylic acid |
InChI |
InChI=1S/C4H4N2O3S/c1-9-3-2(4(7)8)5-10-6-3/h1H3,(H,7,8) |
InChI 键 |
BIGFTKUERGTAPT-UHFFFAOYSA-N |
规范 SMILES |
COC1=NSN=C1C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


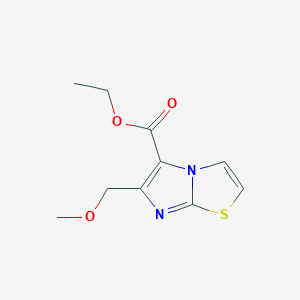
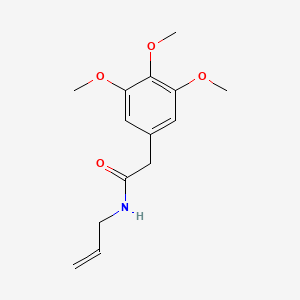
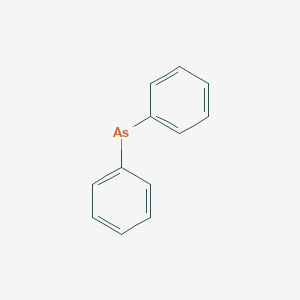

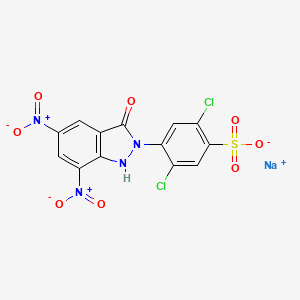

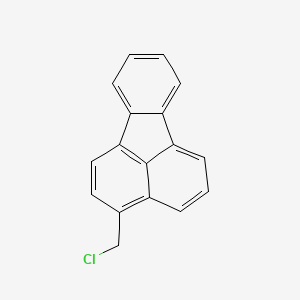
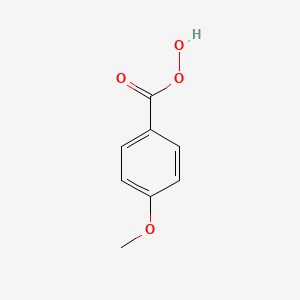
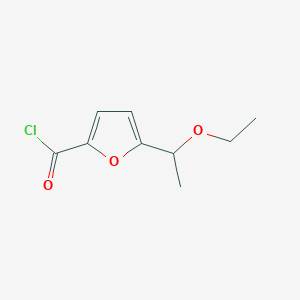
![Hexadecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]-](/img/structure/B13773934.png)
![Indate(1-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, potassium, (OC-6-21)-](/img/structure/B13773946.png)
![Acetphenone 4-[1-adamantyl]-3-thiosemicarbazone](/img/structure/B13773950.png)
